Révaprazan

Vue d'ensemble

Description

Revaprazan, connu sous son nom commercial Revanex, est un médicament qui réduit la sécrétion d'acide gastrique et est principalement utilisé pour le traitement de la gastrite. Il agit comme un antagoniste de la pompe à protons, spécifiquement un bloqueur acide compétitif pour le potassium. Revaprazan est approuvé pour une utilisation en Corée du Sud mais n'est pas approuvé en Europe ni aux États-Unis .

Applications De Recherche Scientifique

Revaprazan has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying acid pump antagonists and their chemical properties.

Medicine: Used in clinical trials for the treatment of gastritis and other acid-related disorders.

Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

Target of Action

Revaprazan, also known by the trade name Revanex, is primarily targeted at reducing gastric acid secretion . It acts as an acid pump antagonist, specifically a potassium-competitive acid blocker (P-CAB) . The primary target of Revaprazan is the gastric H+,K±ATPase (proton pump), which is the key therapeutic target for ulcer diseases such as gastric ulcers, duodenal ulcers, and gastroesophageal reflux disease (GERD) .

Mode of Action

Revaprazan works by reversibly inhibiting the gastric H+,K±ATPase by competing with the K+ on the luminal surface . This action provides a faster onset and longer duration of action than conventional proton pump inhibitors (PPIs) . It’s worth noting that the interaction mechanisms of Revaprazan were studied by induced-fit docking, molecular dynamics, and MM/GBSA binding free energy calculation methods .

Biochemical Pathways

Revaprazan’s anti-inflammatory action against Helicobacter pylori-induced COX-2 expression is achieved by inactivating Akt signaling . Infection of AGS cells with H. pylori induces significant up-regulation of COX-2 in time- and concentration-dependent manners, which is mediated by Akt phosphorylation .

Pharmacokinetics

It’s known that revaprazan is metabolized to inactive metabolites mainly by cytochrome p450 (cyp)3a4 and to some extent by cyp2b6, cyp2c19, cyp2d6, and sult2a1 . A mass balance study showed that 59% of the orally administered radioactivity was recovered in urine as metabolites and in an unchanged form, indicating extensive metabolism .

Result of Action

The molecular and cellular effects of Revaprazan’s action include significant anti-inflammatory actions on H. pylori infection beyond acid suppression . Revaprazan treatment significantly inhibits IkappaB-alpha degradation as well as Akt inactivation, resulting in attenuation of H. pylori-induced COX-2 expression . An additional rescuing action of Revaprazan against H. pylori-induced cytotoxicity has been noted .

Action Environment

Safety and Hazards

Revaprazan should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Revaprazan has been suggested to exert significant anti-inflammatory actions as much as proton pump inhibitors (PPIs) . It has been hypothesized that revaprazan could regulate H. pylori-driven COX-2 expression as one of its anti-inflammatory pharmacological actions . Potassium-competitive acid blockers (P-CABs) like Revaprazan are emerging as novel treatments for acid-related disorders including gastroesophageal reflux disease .

Analyse Biochimique

Biochemical Properties

Revaprazan binds reversibly to a hydrogen/potassium exchange site of hydrogen/potassium adenosine triphosphatase (ATPase) existing in gastric parietal cells . This interaction competitively inhibits the secretion of hydrogen ions into the gastric lumen .

Molecular Mechanism

The molecular mechanism of Revaprazan involves its binding to the hydrogen/potassium ATPase enzyme, which is responsible for the final step in the production of gastric acid. By binding to this enzyme, Revaprazan prevents the exchange of hydrogen ions with potassium ions, thereby reducing the production of gastric acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Revaprazan have been observed over time. A study involving Chinese volunteers showed that the drug was well-tolerated and had a favorable pharmacokinetic profile

Subcellular Localization

As a proton pump inhibitor, it is likely to be localized to the gastric parietal cells where the hydrogen/potassium ATPase enzyme is found

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

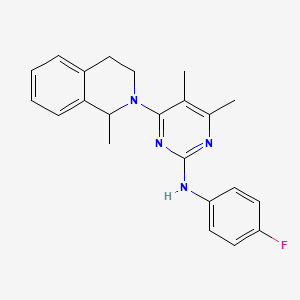

Revaprazan est synthétisé par une série de réactions chimiques impliquant la formation de sa structure de base, qui comprend un cycle pyrimidinique et une partie tétrahydroisoquinoléine. La voie de synthèse implique généralement les étapes suivantes :

Formation du cycle pyrimidinique : Cette étape implique la réaction de matières premières appropriées pour former le cycle pyrimidinique.

Introduction de la partie tétrahydroisoquinoléine :

Assemblage final : La dernière étape implique l'assemblage de la molécule de revaprazan complète par des réactions de couplage et des étapes de purification.

Méthodes de production industrielle

La production industrielle de revaprazan implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend généralement :

Réactions par lots : Réaliser les réactions chimiques dans de grands réacteurs sous des conditions contrôlées.

Purification : Utiliser des techniques telles que la cristallisation, la filtration et la chromatographie pour purifier le produit final.

Contrôle de la qualité : S'assurer que le produit final répond aux spécifications requises par des mesures rigoureuses de contrôle de la qualité.

Analyse Des Réactions Chimiques

Types de réactions

Revaprazan subit diverses réactions chimiques, notamment :

Oxydation : Revaprazan peut subir des réactions d'oxydation, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le revaprazan en formes réduites.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de revaprazan.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions chimiques de revaprazan comprennent :

Agents oxydants : tels que le peroxyde d'hydrogène et le permanganate de potassium.

Agents réducteurs : tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Réactifs de substitution : tels que les halogènes et les agents alkylants.

Principaux produits formés

Les principaux produits formés à partir des réactions chimiques de revaprazan comprennent divers dérivés avec des groupes fonctionnels modifiés, qui peuvent avoir des propriétés pharmacologiques différentes.

Applications de la recherche scientifique

Revaprazan a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les antagonistes de la pompe à protons et leurs propriétés chimiques.

Biologie : Investigated for its effects on gastric acid secretion and its potential anti-inflammatory properties.

Médecine : Utilisé dans des essais cliniques pour le traitement de la gastrite et d'autres troubles liés à l'acidité.

Mécanisme d'action

Revaprazan exerce ses effets en agissant comme un bloqueur acide compétitif pour le potassium. Il se lie à l'enzyme H+/K+ ATPase dans les cellules pariétales gastriques, inhibant la sécrétion d'ions hydrogène dans la lumière gastrique. Cela entraîne une réduction de la sécrétion d'acide gastrique, procurant un soulagement des troubles liés à l'acidité .

Comparaison Avec Des Composés Similaires

Revaprazan fait partie d'une classe de médicaments appelés bloqueurs acides compétitifs pour le potassium (P-CAB). Les composés similaires de cette classe comprennent :

Vonoprazan : Un autre P-CAB qui a montré une performance supérieure dans la guérison des ulcères peptiques et H.

Tegoprazan : Connu pour son efficacité dans le traitement des troubles liés à l'acidité avec un risque moindre d'événements indésirables.

Keverprazan : Démontrer de bons résultats thérapeutiques et un profil de sécurité.

Comparé à ces composés similaires, revaprazan est unique dans sa structure chimique spécifique et son statut d'approbation en Corée du Sud. Il offre une option de traitement alternative pour les patients souffrant de troubles liés à l'acidité, en particulier dans les régions où il est approuvé pour une utilisation.

Propriétés

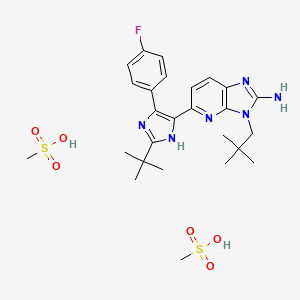

IUPAC Name |

N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4/c1-14-15(2)24-22(25-19-10-8-18(23)9-11-19)26-21(14)27-13-12-17-6-4-5-7-20(17)16(27)3/h4-11,16H,12-13H2,1-3H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECZXZOBEZITCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870216 | |

| Record name | N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199463-33-7 | |

| Record name | Revaprazan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199463-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Revaprazan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199463337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Revaprazan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16308 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REVAPRAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P184180P5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

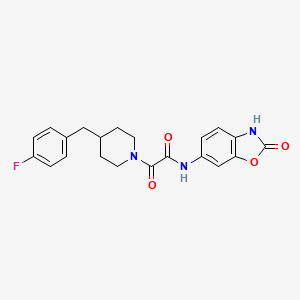

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

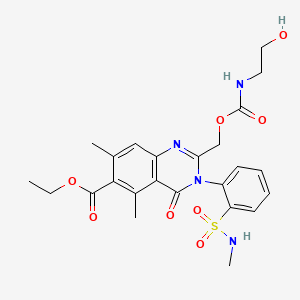

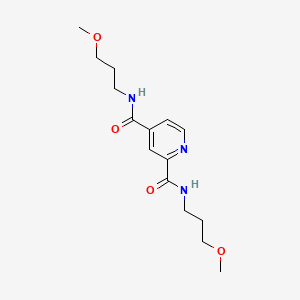

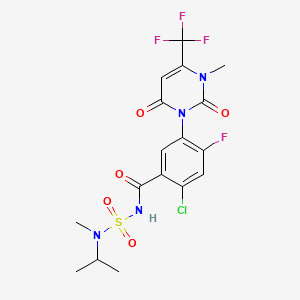

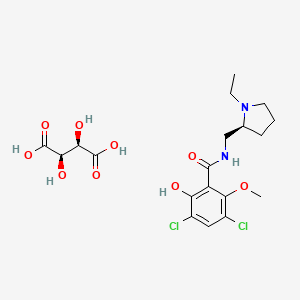

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2,6-dimethylanilino)-2-oxoethyl]-heptyl-methylazanium chloride](/img/structure/B1680495.png)